molecular formula C20H19NO5 B11639443 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (2,5-dimethylphenoxy)acetate

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (2,5-dimethylphenoxy)acetate

Cat. No.: B11639443
M. Wt: 353.4 g/mol
InChI Key: XAMQRAXAKMRTJT-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a phenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the isoindoline-1,3-dione intermediate . This intermediate is then reacted with 2-(2,5-dimethylphenoxy)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetates.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The phenoxyacetate group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE is unique due to its combination of the isoindoline-1,3-dione and phenoxyacetate moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 2-(2,5-dimethylphenoxy)acetate

InChI

InChI=1S/C20H19NO5/c1-13-7-8-14(2)17(11-13)26-12-18(22)25-10-9-21-19(23)15-5-3-4-6-16(15)20(21)24/h3-8,11H,9-10,12H2,1-2H3

InChI Key

XAMQRAXAKMRTJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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